2,2'-(Propane-1,3-diyldisulfinyl)diethanol
Overview
Description
2,2’-(Propane-1,3-diyldisulfinyl)diethanol is an organic compound with the molecular formula C7H16O4S2 It is characterized by the presence of two sulfinyl groups attached to a propane backbone, with each sulfinyl group further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol typically involves the reaction of 1,3-dichloropropane with sodium ethanethiolate to form 1,3-bis(ethylthio)propane. This intermediate is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the desired product. The reaction conditions generally include:
Temperature: Ambient to moderate temperatures (20-50°C)
Solvent: Common solvents such as ethanol or methanol
Catalyst: None required for the oxidation step
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes of reactants
Continuous Flow Systems: To ensure consistent product quality and yield
Purification: Techniques such as distillation or crystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyldisulfinyl)diethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert sulfinyl groups to sulfonyl groups.
Reduction: Reduction reactions can revert sulfinyl groups to thioether groups.
Substitution: Nucleophilic substitution reactions can replace the ethanol moieties with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2,2’-(Propane-1,3-diyldisulfonyl)diethanol
Reduction: 1,3-bis(ethylthio)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2’-(Propane-1,3-diyldisulfinyl)diethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ethanol moieties can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Propane-1,3-diyldisulfonyl)diethanol: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,3-bis(ethylthio)propane: Precursor in the synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol.
2,2’-(Propane-1,3-diyldithio)diethanol: Contains thioether groups instead of sulfinyl groups.
Uniqueness
2,2’-(Propane-1,3-diyldisulfinyl)diethanol is unique due to the presence of sulfinyl groups, which impart distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(2-hydroxyethylsulfinyl)propylsulfinyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c8-2-6-12(10)4-1-5-13(11)7-3-9/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNKGZGJSWXDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)CS(=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90824474 | |
Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76305-83-4 | |
Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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